2,3,5-Trichloro-6-methoxyphenol
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Overview
Description
2,3,5-Trichloro-6-methoxyphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of three chlorine atoms and one methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-methoxyphenol typically involves the chlorination of 6-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 6-methoxyphenol is reacted with chlorine gas in a controlled environment. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the methoxy group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2,3,5-Trichloro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-methoxyphenol involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichlorophenol: Lacks the methoxy group, making it less hydrophobic.
2,3,6-Trichlorophenol: Similar structure but different chlorine atom positions.
2,4,6-Trichlorophenol: Different substitution pattern on the benzene ring.
Properties
CAS No. |
938-23-8 |
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Molecular Formula |
C7H5Cl3O2 |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2,3,5-trichloro-6-methoxyphenol |
InChI |
InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2,11H,1H3 |
InChI Key |
ZUYBCSFUKMAQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
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